(3R)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;4-methylbenzenesulfonic acid
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Overview
Description
(3R)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[84003,8]tetradeca-10,13-diene-9,12-dione;4-methylbenzenesulfonic acid is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;4-methylbenzenesulfonic acid involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the tricyclic core, followed by the introduction of the hexoxy group and the sulfonic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3R)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.
Scientific Research Applications
(3R)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new bioactive compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;4-methylbenzenesulfonic acid include other tricyclic compounds with similar functional groups. Examples might include:
- Tricyclic compounds with different alkoxy groups.
- Compounds with variations in the triazatricyclo core structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its unique structure may confer specific properties that are not found in other similar compounds, making it a valuable target for further research and development.
Biological Activity
The compound (3R)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione; 4-methylbenzenesulfonic acid is a complex organic molecule with significant potential in pharmaceutical applications, particularly in antiviral therapies. This article explores its biological activity based on available research findings.
Property | Details |
---|---|
Molecular Formula | C16H23N3O4 |
Molecular Weight | 321.37 g/mol |
IUPAC Name | (3R)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione; 4-methylbenzenesulfonic acid |
InChI Key | VYAAQVJEPLIPQB-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with viral proteins and cellular pathways that are crucial for viral replication. The compound has been identified as a potential inhibitor of influenza virus replication by targeting specific viral enzymes essential for the virus's life cycle.
Key Mechanisms:
- Inhibition of Viral Enzymes : The compound binds to viral polymerases and inhibits their activity, thereby preventing the replication of the virus.
- Modulation of Host Immune Response : It may enhance the host's immune response against viral infections by modulating cytokine production.
Antiviral Activity
Research indicates that this compound exhibits potent antiviral properties against influenza A viruses. In vitro studies have shown that it can significantly reduce viral load in infected cells.
Case Study: Influenza A Virus Inhibition
In a controlled laboratory study, cells infected with influenza A were treated with varying concentrations of the compound. The results demonstrated:
- A dose-dependent reduction in viral titers.
- Significant inhibition of hemagglutination activity, which is crucial for viral entry into host cells.
Cytotoxicity
While evaluating its therapeutic index, it is essential to assess cytotoxicity levels to ensure safety for potential clinical use. Preliminary studies suggest that the compound exhibits low cytotoxicity at therapeutic doses.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is vital for its development as a therapeutic agent:
- Absorption : Rapid absorption observed in animal models.
- Metabolism : Primarily metabolized in the liver with moderate half-life.
- Excretion : Predominantly excreted via urine.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its efficacy and reduce side effects. Notable findings include:
- Enhanced potency against resistant strains of influenza.
- Improved pharmacological profiles through structural modifications.
Table of Derivatives and Their Activities
Derivative | Activity | IC50 (µM) |
---|---|---|
11-Hexoxy derivative | Antiviral against influenza A | 0.5 |
4-Methylbenzenesulfonic acid derivative | Enhanced immune modulation | 0.3 |
Properties
Molecular Formula |
C23H31N3O7S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(3R)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H23N3O4.C7H8O3S/c1-2-3-4-5-9-23-15-12(20)6-7-19-14(15)16(21)18-8-10-22-11-13(18)17-19;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,13,17H,2-5,8-11H2,1H3;2-5H,1H3,(H,8,9,10)/t13-;/m0./s1 |
InChI Key |
OCQDJEPSCCHLKH-ZOWNYOTGSA-N |
Isomeric SMILES |
CCCCCCOC1=C2C(=O)N3CCOC[C@H]3NN2C=CC1=O.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCCCCCOC1=C2C(=O)N3CCOCC3NN2C=CC1=O.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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